molecular formula C18H15N3O3S B2871669 4-((1,1-Dioxido-2h-naphtho[1,8-cd]isothiazol-2-yl)methyl)benzohydrazide CAS No. 379254-45-2

4-((1,1-Dioxido-2h-naphtho[1,8-cd]isothiazol-2-yl)methyl)benzohydrazide

Cat. No.: B2871669
CAS No.: 379254-45-2
M. Wt: 353.4
InChI Key: ZAQRAQVNCROGOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((1,1-Dioxido-2h-naphtho[1,8-cd]isothiazol-2-yl)methyl)benzohydrazide is a complex organic compound with the molecular formula C18H15N3O3S. This compound is known for its unique structure, which includes a naphtho[1,8-cd]isothiazole core with a dioxido functional group and a benzohydrazide moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1,1-Dioxido-2h-naphtho[1,8-cd]isothiazol-2-yl)methyl)benzohydrazide typically involves multi-step organic reactionsThe final step involves the coupling of the benzohydrazide moiety under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable production. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-((1,1-Dioxido-2h-naphtho[1,8-cd]isothiazol-2-yl)methyl)benzohydrazide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation state derivatives, while reduction may yield more reduced forms of the compound .

Scientific Research Applications

4-((1,1-Dioxido-2h-naphtho[1,8-cd]isothiazol-2-yl)methyl)benzohydrazide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-((1,1-Dioxido-2h-naphtho[1,8-cd]isothiazol-2-yl)methyl)benzohydrazide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

The uniqueness of 4-((1,1-Dioxido-2h-naphtho[1,8-cd]isothiazol-2-yl)methyl)benzohydrazide lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. Its structure allows for various modifications, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

4-[(2,2-dioxo-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)methyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S/c19-20-18(22)14-9-7-12(8-10-14)11-21-15-5-1-3-13-4-2-6-16(17(13)15)25(21,23)24/h1-10H,11,19H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQRAQVNCROGOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)N(S(=O)(=O)C3=CC=C2)CC4=CC=C(C=C4)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.